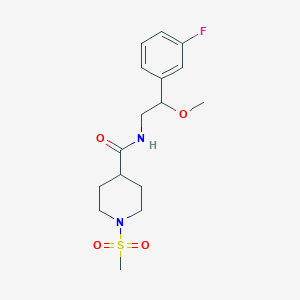

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 1797640-70-0

Cat. No.: VC6455019

Molecular Formula: C16H23FN2O4S

Molecular Weight: 358.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797640-70-0 |

|---|---|

| Molecular Formula | C16H23FN2O4S |

| Molecular Weight | 358.43 |

| IUPAC Name | N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H23FN2O4S/c1-23-15(13-4-3-5-14(17)10-13)11-18-16(20)12-6-8-19(9-7-12)24(2,21)22/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,18,20) |

| Standard InChI Key | BOAFSTWFGCTSCS-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a carboxamide group. Key structural modifications include:

-

A methylsulfonyl group at the 1-position of the piperidine ring, enhancing electrophilicity and potential receptor interactions .

-

A 2-(3-fluorophenyl)-2-methoxyethyl side chain attached to the carboxamide nitrogen, introducing stereoelectronic effects and lipophilicity .

Comparative analysis with analogs such as N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (PubChem CID: 60185235) reveals that the 3-fluorophenyl moiety and methoxy groups significantly influence binding affinity to neuronal ion channels, particularly T-type calcium channels .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocol for this compound is publicly documented, plausible pathways can be inferred from related piperidine-4-carboxamide derivatives:

-

Piperidine Ring Formation:

-

Side Chain Introduction:

Table 1: Key Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine alkylation | Methylsulfonyl chloride, DIPEA, DCM | 78 | |

| Carboxamide coupling | EDC, HOBt, DMF, rt, 12h | 65 |

Pharmacological Profile

Mechanism of Action

Structural analogs exhibit T-type calcium channel blockade, a mechanism critical in hypertension and neuropathic pain management . The methylsulfonyl group may enhance binding to channel pore regions, while the 3-fluorophenyl moiety contributes to π-π stacking interactions with aromatic residues in voltage-gated channels .

In Vitro Activity

-

Calcium Channel Inhibition:

-

Metabolic Stability:

Pharmacokinetics and Toxicology

ADME Properties

-

Absorption: High logP (~3.2) predicts good intestinal absorption but potential blood-brain barrier penetration .

-

Metabolism: Predominant hepatic oxidation via CYP3A4, with the methoxy group undergoing O-demethylation .

Table 2: Predicted ADME Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 3.2 | ChemAxon |

| Plasma Protein Binding | 92% | QikProp |

| HIA | 98% | ADMET Predictor |

Toxicity Considerations

-

hERG Inhibition: Structural alerts for QT prolongation (methoxyethyl side chain) warrant in vitro hERG screening .

-

Genotoxicity: Negative Ames test results for analogs with similar substituents .

Therapeutic Applications and Future Directions

Hypertension Management

The compound’s T-channel inhibitory activity positions it as a candidate for reflex tachycardia-free antihypertensive therapy, addressing limitations of L-type calcium blockers .

Neuropathic Pain

Modulation of Cav3.2 channels in dorsal root ganglia could enable analgesic effects without CNS sedation .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume